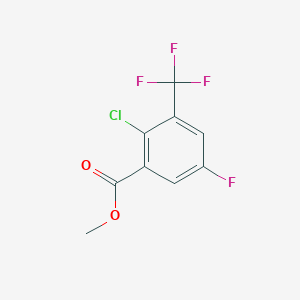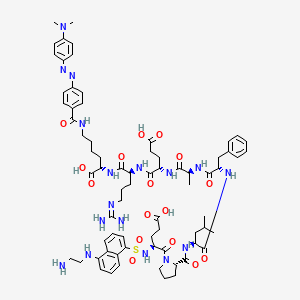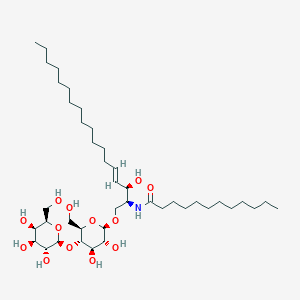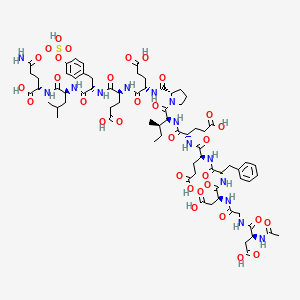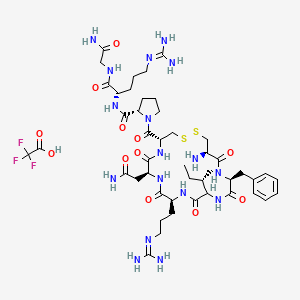
Fibronectin Fragment (1377-1388)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fibronectin Fragment (1377-1388) is a component of the extracellular matrix (ECM) with the molecular formula C56H97N19O20 and a molecular weight of 1356.48 . It is a ubiquitous glycoprotein involved in cell adhesion, cell motility, wound healing, and maintenance of cell morphology . It is composed of multiple repeats of three distinct modules .
Synthesis Analysis
Fibronectin is a modular extracellular matrix protein. During tissue repair, the plasma form of fibronectin circulates in the blood and upon tissue injury, is incorporated into fibrin clots. Cellular fibronectin is then synthesized and assembled by cells as they migrate into the clot to reconstitute damaged tissue .
Molecular Structure Analysis
The molecular structure of Fibronectin Fragment (1377-1388) is complex. It is composed of two similar but not identical monomers of 220 and 250 kDa linked by two disulfide bridges at the C terminus of the protein . The structure of the gelatin binding domain (GBD) of fibronectin suggests interesting new directions for researchers in the field .
Chemical Reactions Analysis
Fibronectin plays a key role in various biological activities essential for normal organ development and functions which are tightly regulated by extracellular matrix (ECM) assembly, modification, and degradation . Dysregulation of ECM dynamics leads to various pathological conditions and is crucial in cancer development and progression .
Physical And Chemical Properties Analysis
The Fibronectin Fragment (1377-1388) has a predicted density of 1.52±0.1 g/cm3 and a predicted pKa of 3.25±0.10 . It is stored at a temperature of -20°C .
科学的研究の応用
Neuronal Interactions
- Neurite Promotion : Fibronectin fragments, including the 1377-1388 region, have been shown to support neurite extension. They play a role in the differential behavior of central and peripheral nervous system neurons in response to fibronectin, indicating their significance in neuronal development and regeneration (Rogers et al., 1985).
Role in Malignancy
- Malignancy and Tumor Growth : Fibronectin fragments, including the 1377-1388 segment, have been implicated in tumor growth. Their proteolytic breakdown products exhibit biological activities that potentiate malignant transformation, indicating their critical role in cancer progression (Labat-Robert, 2002).
Interaction with Divalent Cations
- Modulation by Divalent Cations : The binding of fibronectin fragments to heparin and DNA is highly dependent on the concentration of divalent cations. This suggests a role in cellular adhesion processes and interactions with nucleic acids (Hayashi & Yamada, 1982).
Arthritis and Inflammation
- Synovial Inflammation : Fibronectin fragments, including those encompassing the 1377-1388 region, are important in synovial inflammation and the progression of arthritis. They highlight potential enzymatic pathways that generate these fragments, crucial for understanding and potentially treating arthritis (Zhang et al., 2012).
Engineering Tissue Growth
- Tissue Healing : A fibronectin fragment, possibly including the 1377-1388 region, enhances the regenerative effects of growth factors in vivo in animal models, indicating its potential in tissue repair and regeneration (Martino et al., 2011).
Cell Attachment and Matrix Assembly
- Cell Attachment Site Identification : Cell-attachment-promoting fragments of fibronectin, such as the 1377-1388 region, have been identified and characterized. These fragments are crucial in understanding how cells interact with their surrounding matrix (Pierschbacher et al., 1981).
Cancer Therapy Targeting
- Angiogenesis in Cancer : The fibronectin fragment 1377-1388 could be implicated in targeting angiogenesis associated with cancer, providing potential pathways for cancer therapy (Neri et al., 1997).
Inflammatory Arthritis Research
- Role in Inflammatory Arthritis : Studies have focused on fibronectin fragments in the context of chronic joint diseases like arthritis, suggesting their role in immunopathogenic processes (Barilla & Carsons, 2000).
Immunology and Inflammation
- Activation of Toll-like Receptor 4 : Certain fibronectin fragments, potentially including the 1377-1388 region, activate Toll-like receptor 4, indicating a mechanism by which these fragments promote inflammatory responses (Okamura et al., 2001).
Gene Transfer Efficiency
- Enhancement of Retrovirus Gene Transfer : Fibronectin fragments improve retrovirus gene transfer efficiency, suggesting their potential use in gene therapy applications (Carstanjen et al., 2001).
Biochemical Characterization
- Isolation and Biological Characterization : Active fragments of fibronectin, including the 1377-1388 region, have been isolated and characterized, revealing their distinct biological activities and roles in cellular processes (Hahn & Yamada, 1979).
作用機序
Fibronectin plays a vital role during tissue repair. The plasma form of fibronectin circulates in the blood, and upon tissue injury, is incorporated into fibrin clots to exert effects on platelet function and to mediate hemostasis. Cellular fibronectin is then synthesized and assembled by cells as they migrate into the clot to reconstitute damaged tissue .
将来の方向性
特性
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H97N19O20/c1-10-25(6)40(72-51(90)37(21-77)71-47(86)34(17-38(58)81)67-45(84)31(12-11-13-63-56(60)61)65-50(89)36(20-76)70-44(83)30(57)16-29-19-62-22-64-29)52(91)74-42(27(8)79)54(93)68-33(15-24(4)5)48(87)73-41(26(7)78)53(92)69-35(18-39(59)82)46(85)66-32(14-23(2)3)49(88)75-43(28(9)80)55(94)95/h19,22-28,30-37,40-43,76-80H,10-18,20-21,57H2,1-9H3,(H2,58,81)(H2,59,82)(H,62,64)(H,65,89)(H,66,85)(H,67,84)(H,68,93)(H,69,92)(H,70,83)(H,71,86)(H,72,90)(H,73,87)(H,74,91)(H,75,88)(H,94,95)(H4,60,61,63)/t25-,26+,27+,28+,30-,31-,32-,33-,34-,35-,36-,37-,40-,41-,42-,43-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWIXNMQTTUKIL-KIUKBXSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H97N19O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


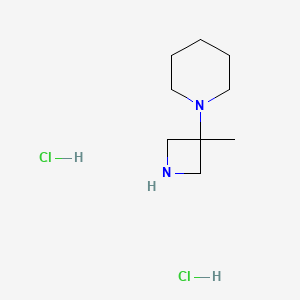
![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)

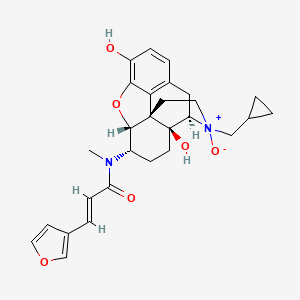
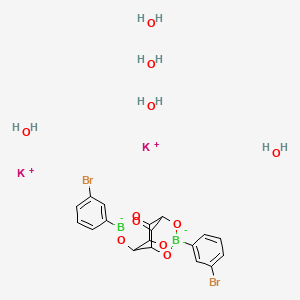
![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)
